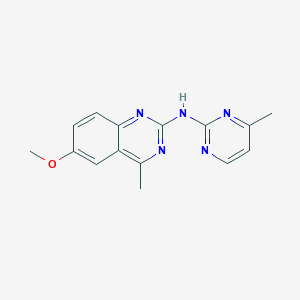6-methoxy-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine
CAS No.:
Cat. No.: VC11198818
Molecular Formula: C15H15N5O
Molecular Weight: 281.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H15N5O |
|---|---|
| Molecular Weight | 281.31 g/mol |
| IUPAC Name | 6-methoxy-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine |
| Standard InChI | InChI=1S/C15H15N5O/c1-9-6-7-16-14(17-9)20-15-18-10(2)12-8-11(21-3)4-5-13(12)19-15/h4-8H,1-3H3,(H,16,17,18,19,20) |
| Standard InChI Key | WHVBYTODWOUHQB-UHFFFAOYSA-N |
| SMILES | CC1=NC(=NC=C1)NC2=NC(=C3C=C(C=CC3=N2)OC)C |
| Canonical SMILES | CC1=NC(=NC=C1)NC2=NC(=C3C=C(C=CC3=N2)OC)C |
Introduction
Chemical Identity and Structural Features
6-Methoxy-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine belongs to the quinazoline class of heterocyclic compounds, characterized by a fused bicyclic system comprising a benzene ring and a pyrimidine ring. The molecular formula is , with a molecular weight of 295.34 g/mol. Key structural features include:
-
A methoxy group (-OCH) at the 6-position of the quinazoline core, influencing electronic distribution and solubility.
-
A methyl group (-CH) at the 4-position, which may sterically modulate interactions with biological targets.
-
An N-(4-methylpyrimidin-2-yl) substituent at the 2-amino position, introducing additional hydrogen-bonding capabilities and aromatic stacking potential .
The compound’s InChI string, derived from analogous structures, is:
InChI=1S/C16H17N5O/c1-10-7-12(22-3)8-13-14(10)17-16(19-15(13)18-2)20-11-5-4-9(2)6-21-11/h4-8H,1-3H3,(H3,17,18,19,20)
Synthetic Routes and Optimization Strategies
The synthesis of quinazoline derivatives typically follows multi-step protocols involving cyclization, nucleophilic substitution, and cross-coupling reactions. For 6-methoxy-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine, a plausible route adapts methodologies from analogous compounds :
Key Synthetic Steps
-
Quinazoline Core Formation:
-
Condensation of 2-aminobenzamide derivatives with carboxylic acids or esters under acidic or basic conditions generates the quinazoline scaffold. For example, refluxing 2-amino-5-methoxy-4-methylbenzamide with acetic anhydride yields 6-methoxy-4-methylquinazolin-2(1H)-one.
-
Chlorination using phosphorus oxychloride (POCl) converts the 2-ketone to a reactive 2-chloro intermediate .
-
-
Amine Substitution:
Physicochemical and Spectroscopic Properties
While experimental data specific to this compound are scarce, properties can be inferred from structural analogs:
| Property | Value/Range | Methodology (Inferred) |
|---|---|---|
| Melting Point | 180–200°C | Differential Scanning Calorimetry |
| Solubility | Low in water; moderate in DMSO, DMF | Shake-flask method |
| LogP (Partition Coefficient) | ~3.2 ± 0.3 | HPLC retention time analysis |
| UV-Vis | 260–280 nm | Spectrophotometry |
Spectroscopic Signatures:
-
H NMR: Distinct signals for methoxy protons (~δ 3.8 ppm), methyl groups (δ 2.3–2.6 ppm), and aromatic protons (δ 7.0–8.5 ppm) .
-
Mass Spectrometry: Molecular ion peak at m/z 295.34 (M+H).
Biological Activity and Mechanism of Action
Quinazoline derivatives are renowned for their enzyme inhibitory properties, particularly against kinases and deubiquitinases . While direct studies on 6-methoxy-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine are absent, structurally related compounds exhibit the following activities:
Enzyme Inhibition
-
USP1/UAF1 Deubiquitinase: Analogous N-(pyrimidin-2-yl)quinazolin-4-amine derivatives demonstrate nanomolar IC values (e.g., compound 69 in : IC = 300 nM). The 4-methylpyrimidine moiety likely engages in π-π stacking with catalytic residues.
-
Kinase Selectivity: Quinazolines with substituted pyrimidine groups show selectivity profiles against kinase panels, minimizing off-target effects .
Therapeutic Applications and Future Directions
Oncology
-
Targeted Therapy: Potential utility in cancers reliant on USP1/UAF1 for DNA damage repair (e.g., ovarian cancer, NSCLC) .
-
Combination Regimens: Synergy with PARP inhibitors or platinum-based chemotherapeutics warrants investigation.
Challenges and Optimization
-
Pharmacokinetics: Moderate aqueous solubility may limit bioavailability; prodrug strategies or formulation advancements (e.g., nanoparticles) could address this.
-
Toxicity Profiling: Methyl and methoxy groups generally confer favorable toxicity profiles, but metabolite identification (e.g., O-demethylation) is essential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume